阿伐那非杂质13

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

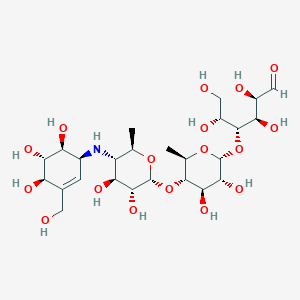

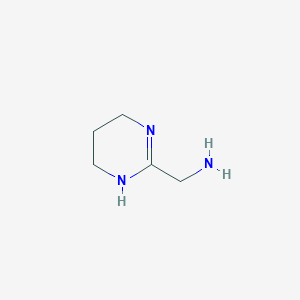

Avanafil Impurity 13 is an impurity of Avanafil, a medication prescribed for treating erectile dysfunction . It has a molecular formula of C5H11N3 and a molecular weight of 113.16 . The IUPAC name for Avanafil Impurity 13 is 1,4,5,6-tetrahydropyrimidin-2-ylmethanamine .

Synthesis Analysis

The synthesis of Avanafil Impurity 13 has been reported in several studies . The process-related impurities of Avanafil were investigated, and four kinds of impurities were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC) . The impurities were inferred from LC-MS studies and confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .Molecular Structure Analysis

The molecular structure of Avanafil Impurity 13 was inferred from LC-MS studies and confirmed by synthesis . The structures of the impurities were confirmed by spectroscopic characterization such as NMR and mass spectrometry .Chemical Reactions Analysis

The synthesis of Avanafil Impurity 13 involves various chemical reactions. The polymerization reaction was the esterification of M6 (Imp-A) with Avanafil . The reaction product of Avanafil with M6 was prepared by synthesis and detected by UPLC at the same time as the peak of this impurity in Avanafil .科学研究应用

鉴定和表征

研究已经导致对阿伐那非中的与工艺相关的杂质,包括阿伐那非杂质13的鉴定和表征。赵等人(2022年)开发了一种梯度超高效液相色谱(UPLC)方法,用于检测实验批次中的这些杂质。他们的工作通过合成和NMR、质谱等光谱方法揭示了这些杂质的结构,强调了制药生产中严格的质量控制措施的必要性(Zhao et al., 2022)。

分析方法开发

Kumar等人(2017年)专注于了解阿伐那非在各种条件下的降解行为,并开发了一种稳定性指示的高效液相色谱(HPLC)方法,用于确定降解产物以及与工艺相关的杂质。该方法有助于确保药物的稳定性并符合监管标准(Kumar et al., 2017)。

先进的药物输送系统

研究还探讨了将阿伐那非制剂成为先进输送系统,以克服其溶解度和生物利用度方面的挑战。Kurakula等人(2016年)为阿伐那非的经皮递送开发了固体脂质纳米粒(SLNs),显示出增强的溶解度和生物利用度。这种创新方法提出了阿伐那非的替代给药途径,可能改善患者的依从性和治疗效果(Kurakula et al., 2016)。

经皮和侵袭膜

Ahmed和Badr-Eldin(2019年)开发了优化的纳米级阿伐那非侵袭体,以增强经皮递送。他们的工作提供了关于影响囊泡大小和包封效率的配方因素的见解,通过皮肤渗透增强生物利用度。这项研究强调了经皮膜在为阿伐那非提供更有效的递送机制方面的潜力(Ahmed & Badr-Eldin, 2019)。

神经保护应用

探索阿伐那非在勃起功能障碍之外的应用,Kurakula等人(2021年)研究了利用抗氧化剂的阿伐那非纳米复合物对PC12细胞的神经保护作用。他们的研究突显了阿伐那非在治疗糖尿病神经病变方面的潜力,展示了药物的多功能性以及创新配方技术在增强其治疗特性方面的重要性(Kurakula et al., 2021)。

作用机制

Target of Action

Vanafil Related Compound 1, also known as Avanafil Impurity 13, is a derivative of Avanafil . Avanafil is a phosphodiesterase-5 (PDE5) inhibitor . PDE5 is the primary target of Avanafil and its related compounds. This enzyme plays a crucial role in the regulation of the intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger molecule in cells .

Mode of Action

Avanafil and its related compounds, including Vanafil Related Compound 1, work by inhibiting the PDE5 enzyme . This inhibition prevents the degradation of cGMP in the corpus cavernosum located around the penis . The increased levels of cGMP lead to vasodilation, resulting in an increased blood flow in the penis . This mechanism of action takes place once nitric oxide is released, in association with sexual stimulation .

Biochemical Pathways

The primary biochemical pathway affected by Avanafil and its related compounds is the nitric oxide-cGMP pathway . In this pathway, nitric oxide is released upon sexual stimulation, which then stimulates the enzyme guanylate cyclase to produce cGMP . The increased levels of cGMP cause vasodilation and an increased blood flow in the penis .

Result of Action

The result of the action of Avanafil and its related compounds is the facilitation of the attainment of a sexually functional erection in men with erectile dysfunction . This is achieved through the increased blood flow in the penis caused by the vasodilation effect of the increased levels of cGMP .

Action Environment

The action, efficacy, and stability of Avanafil and its related compounds can be influenced by various environmental factors. For instance, the absorption rate of Avanafil decreases when taken with a high-fat diet, and the time to reach maximum plasma concentration is extended . Furthermore, the presence of certain liver enzymes, specifically CYP3A4 and CYP2C9, is crucial for the metabolism of Avanafil .

属性

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-4-5-7-2-1-3-8-5/h1-4,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFVINLJQAYNAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。